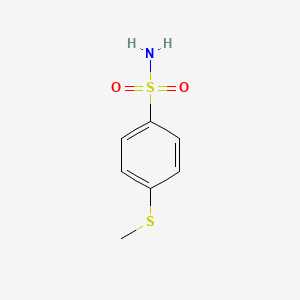

4-(methylsulfanyl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCWFFVGFICMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Methylsulfanyl Benzene 1 Sulfonamide

Foundational Synthetic Routes to Arylsulfonamides

The construction of the arylsulfonamide functional group is a fundamental process in organic synthesis, with methodologies that have evolved significantly over time. These routes can be broadly categorized into classical and modern strategies.

Classical Approaches for Sulfonamide Bond Formation

The traditional and most direct method for synthesizing arylsulfonamides involves a two-step sequence starting from an aromatic hydrocarbon. The first step is an electrophilic aromatic substitution, typically chlorosulfonation, followed by amination.

Chlorosulfonation: This reaction introduces the sulfonyl chloride group (-SO₂Cl) directly onto the aromatic ring. Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for this transformation. pageplace.de The reaction proceeds by generating a potent electrophile, which then attacks the electron-rich benzene (B151609) ring. The resulting arylsulfonyl chloride is a crucial intermediate for sulfonamide synthesis.

Amination of Sulfonyl Chlorides: The second step is the reaction of the synthesized arylsulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. This nucleophilic substitution reaction at the sulfur atom forms the sulfonamide bond and liberates hydrogen chloride, which is typically neutralized by adding a base like pyridine (B92270) or by using excess amine. ekb.eg This classical approach remains a robust and widely practiced method, particularly in large-scale industrial synthesis. For instance, substituted anilines can be converted to their corresponding sulfonyl chlorides via a Sandmeyer-type reaction, which are then treated with ammonia to yield the final sulfonamide. nih.gov

Modern Synthetic Strategies for Benzenesulfonamide (B165840) Production

While effective, classical methods often require harsh conditions and hazardous reagents. Modern synthetic chemistry has focused on developing milder and more versatile alternatives, primarily through metal-catalyzed cross-coupling reactions. These strategies offer greater functional group tolerance and allow for more convergent synthetic designs.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and related palladium-catalyzed systems have been adapted for the formation of C-N bonds in sulfonamides. These reactions typically couple an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This approach allows for the modular construction of complex arylsulfonamides from readily available building blocks.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods, such as the Chan-Evans-Lam (CEL) reaction, provide an alternative for N-arylation. The CEL coupling utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst, often under aerobic conditions. This method is particularly useful for its mild reaction conditions and broad substrate scope. nih.gov

Transition-Metal-Free Arylation: More recent innovations include transition-metal-free N-arylation protocols. One such method involves the use of o-silylaryl triflates, which generate highly reactive benzyne (B1209423) intermediates in situ upon treatment with a fluoride (B91410) source like cesium fluoride (CsF). The benzyne is then trapped by the sulfonamide nucleophile to form the N-arylated product. nih.gov

Specific Synthesis of 4-(methylsulfanyl)benzene-1-sulfonamide and its Direct Analogues

The synthesis of the title compound, this compound, is efficiently achieved through a logical sequence starting from a commercially available precursor that already contains the key methylsulfanyl moiety.

Introduction of the Methylsulfanyl Moiety on the Benzene Ring

The most direct route to this compound begins with thioanisole (B89551) (methyl phenyl sulfide). wikipedia.org The methylsulfanyl (-SCH₃) group is an ortho,para-directing activator in electrophilic aromatic substitution. This property is exploited in the first step of the synthesis.

Chlorosulfonation of Thioanisole: Thioanisole is treated with an excess of chlorosulfonic acid. The strong electrophile generated attacks the activated benzene ring, with the substitution occurring predominantly at the sterically less hindered para-position. This reaction yields the key intermediate, 4-(methylsulfanyl)benzenesulfonyl chloride. pageplace.deresearchgate.net

Amidation: The crude or purified 4-(methylsulfanyl)benzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium (B1175870) hydroxide, to form the sulfonamide bond. This nucleophilic substitution reaction proceeds readily to give the final product, this compound. google.commdpi.com

This two-step process provides a reliable and scalable method for the preparation of the target compound. The precursor, 4-(methylsulfanyl)benzenesulfonyl chloride, is also commercially available, offering a direct entry point for the amidation step. oakwoodchemical.comchemscene.com

Functionalization at the Sulfonamide Nitrogen (e.g., N-alkylation, N-arylation)

The primary sulfonamide group of this compound is a versatile handle for further derivatization, allowing for the introduction of various alkyl and aryl substituents at the nitrogen atom.

N-Alkylation: The sulfonamide nitrogen can be alkylated using a variety of methods. A common approach involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. More modern and greener alternatives utilize alcohols as alkylating agents in "borrowing hydrogen" methodologies catalyzed by transition metals like iridium or manganese. researchgate.netorganic-chemistry.org These reactions generate water as the only byproduct. Another catalyst-free method employs trichloroacetimidates as alkylating agents, which react with sulfonamides under thermal conditions. nih.gov

| Entry | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| 1 | Benzyl bromide | K₂CO₃, DMF, 80 °C | N-Benzyl-4-(methylsulfanyl)benzene-1-sulfonamide |

| 2 | Ethyl iodide | NaH, THF, rt | N-Ethyl-4-(methylsulfanyl)benzene-1-sulfonamide |

| 3 | Benzyl alcohol | [Ir] catalyst, Cs₂CO₃, Toluene, 120 °C | N-Benzyl-4-(methylsulfanyl)benzene-1-sulfonamide |

| 4 | Diphenylmethyl trichloroacetimidate | Toluene, reflux | N-(Diphenylmethyl)-4-(methylsulfanyl)benzene-1-sulfonamide |

N-Arylation: Aryl groups can be introduced at the sulfonamide nitrogen using the modern cross-coupling strategies previously discussed. Palladium- or copper-catalyzed reactions with aryl halides, triflates, or boronic acids are effective for this transformation. Transition-metal-free methods using benzyne precursors also provide a mild route to N-arylated products. nih.gov These reactions are crucial for synthesizing diarylsulfonamides, a structure found in many biologically active molecules.

| Entry | Arylating Agent | Conditions | Product |

|---|---|---|---|

| 1 | Phenylboronic acid | Cu(OAc)₂, Pyridine, 4Å MS, CH₂Cl₂, rt | 4-(Methylsulfanyl)-N-phenylbenzene-1-sulfonamide |

| 2 | Bromobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 4-(Methylsulfanyl)-N-phenylbenzene-1-sulfonamide |

| 3 | 4-Fluorophenyl iodide | CuI, K₃PO₄, DMSO, 120 °C | N-(4-Fluorophenyl)-4-(methylsulfanyl)benzene-1-sulfonamide |

| 4 | 2-(Trimethylsilyl)phenyl triflate | CsF, THF, rt | 4-(Methylsulfanyl)-N-phenylbenzene-1-sulfonamide |

Advanced Chemical Transformations and Scaffold Diversification

The this compound scaffold offers unique opportunities for advanced chemical transformations, primarily centered on the reactivity of the sulfur atom in the methylsulfanyl group. This allows for the diversification of the scaffold's electronic and steric properties.

The most significant transformation is the selective oxidation of the thioether moiety. The sulfur atom can exist in multiple oxidation states, allowing for the stepwise conversion of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, 4-(methylsulfinyl)benzene-1-sulfonamide, can be achieved using one equivalent of a mild oxidizing agent. Reagents such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂) are commonly employed.

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide to the sulfone, 4-(methylsulfonyl)benzene-1-sulfonamide, requires stronger oxidizing conditions or an excess of the oxidant. Reagents like meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), or Oxone® are effective for this transformation. orientjchem.org Recently, N-fluorobenzenesulfonimide (NFSI) has been developed as a practical reagent for the controllable oxidation of sulfides to either sulfoxides or sulfones simply by adjusting the stoichiometry. rsc.org

These oxidation reactions are highly valuable as they significantly alter the properties of the molecule. The sulfoxide group introduces a chiral center at the sulfur atom and acts as a strong hydrogen bond acceptor. The sulfone group is a powerful electron-withdrawing group and a bioisostere for other functionalities, profoundly influencing the molecule's biological activity and physical properties.

| Entry | Reagent(s) | Conditions | Major Product |

|---|---|---|---|

| 1 | H₂O₂ (1.1 eq) | AcOH, rt | 4-(Methylsulfinyl)benzene-1-sulfonamide |

| 2 | m-CPBA (1.1 eq) | CH₂Cl₂, 0 °C to rt | 4-(Methylsulfinyl)benzene-1-sulfonamide |

| 3 | m-CPBA (>2.2 eq) | CH₂Cl₂, rt | 4-(Methylsulfonyl)benzene-1-sulfonamide |

| 4 | Oxone® | MeOH/H₂O, rt | 4-(Methylsulfonyl)benzene-1-sulfonamide |

| 5 | NFSI (1.2 eq) | H₂O, rt | 4-(Methylsulfinyl)benzene-1-sulfonamide |

| 6 | NFSI (2.5 eq) | H₂O, rt | 4-(Methylsulfonyl)benzene-1-sulfonamide |

Strategies for Creating Hybrid Molecules Incorporating this compound

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach aims to create chimeric compounds with improved affinity, better efficacy, or a dual mode of action. The this compound moiety is frequently hybridized with various heterocyclic systems known for their biological significance.

One common strategy involves the coupling of the benzenesulfonamide core with nitrogen-containing heterocycles such as imidazole (B134444), pyrazole (B372694), or quinoline. For instance, novel benzenesulfonamide-bearing functionalized imidazole derivatives have been synthesized, demonstrating a viable pathway to new therapeutic candidates. mdpi.com The synthesis of these hybrids often involves reacting a suitably functionalized benzenesulfonyl chloride with an appropriate heterocyclic amine. Another approach is the construction of a heterocyclic ring onto a pre-existing benzenesulfonamide structure. This is exemplified in the synthesis of celecoxib (B62257) analogs, where a pyrazole ring is formed via a 1,3-dipolar cycloaddition reaction, creating a 1,5-diarylpyrazole system attached to the benzenesulfonamide group. nih.govresearchgate.net These methods allow for the systematic exploration of the chemical space around the core scaffold to identify potent and selective agents. researchgate.netresearchgate.net

Table 1: Examples of Hybridization Strategies

| Hybrid Moiety | Synthetic Approach | Potential Application |

|---|---|---|

| Imidazole | Reaction of a substituted benzenesulfonyl chloride with an amino-imidazole derivative. | Antimicrobial agents. mdpi.com |

| Pyrazole | 1,3-dipolar cycloaddition to form a pyrazole ring attached to the benzenesulfonamide core. | Anti-inflammatory agents (COX-2 inhibitors). nih.govacs.org |

| Thiouracil | Linking via a flexible acetamide (B32628) linker to the benzenesulfonamide. | Carbonic anhydrase inhibitors. researchgate.net |

| Quinoline | N-acylation of 8-aminoquinoline (B160924) with a substituted benzenesulfonyl chloride. | Antimicrobial agents. researchgate.net |

Selective Derivatization for Enhanced Pharmacological Profiles

Selective derivatization of the this compound core is a key tactic to fine-tune its physicochemical properties and enhance its interaction with biological targets. Modifications are typically directed at the sulfonamide nitrogen (N1) or the aromatic ring, although the latter is less common due to the established importance of the para-substituted pattern for certain activities.

Derivatization of the sulfonamide group can lead to compounds with significantly altered biological activities. For example, the synthesis of N-substituted thiazolidinone derivatives from a celecoxib-like scaffold produced compounds with potential anti-inflammatory, analgesic, and anticancer properties. nih.gov This involves converting the primary sulfonamide into a sulfonylthiourea, which is then cyclized to form the thiazolidinone ring. nih.gov This strategy highlights how extending the sulfonamide moiety can introduce new points of interaction with target enzymes or receptors.

Another powerful approach is the design of derivatives that selectively inhibit specific enzyme isoforms. Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. By synthesizing new aryl thiazolone-benzenesulfonamides, researchers have developed potent and selective inhibitors of tumor-associated CA IX over the ubiquitous CA II isoform. researchgate.netnih.gov Similarly, structural optimization of benzenesulfonamides has led to the identification of potent anti-influenza agents that act by inhibiting viral hemagglutinin (HA). nih.gov These derivatization strategies often involve multi-step syntheses to build complex side chains onto the sulfonamide nitrogen, thereby tailoring the molecule for a specific binding pocket. nih.gov

Table 2: Derivatization Strategies for Enhanced Pharmacological Profiles

| Derivatization Site | Modification | Target/Application |

|---|---|---|

| Sulfonamide Nitrogen | Addition of thiazolone moieties. | Carbonic Anhydrase IX Inhibition (Anticancer). researchgate.netnih.gov |

| Sulfonamide Nitrogen | Formation of sulfonylthioureas and 4-thiazolidinones. | Anti-inflammatory, Analgesic, Anticancer. nih.gov |

| Sulfonamide Nitrogen | Coupling with substituted cyclohexylmethylamine structures. | Hemagglutinin Inhibition (Anti-influenza). nih.gov |

| Sulfonamide Nitrogen | Incorporation of substituted pyridine rings. | Development of novel catalysts and biologically active molecules. nih.gov |

Analytical Techniques for Structural Confirmation and Purity Assessment

The unambiguous structural confirmation and rigorous purity assessment of this compound and its derivatives are critical for both chemical research and pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed to achieve this.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of a this compound derivative, the methylsulfanyl (S-CH₃) protons typically appear as a singlet in the upfield region (around 2.5-2.6 ppm). The aromatic protons on the benzene ring usually present as two doublets (an AA'BB' system) in the range of 7.4-8.0 ppm. The sulfonamide (SO₂NH₂) protons are often observed as a broad singlet, the chemical shift of which can be variable. mdpi.com In the ¹³C NMR spectrum, the methylsulfanyl carbon gives a signal around 15 ppm, while the aromatic carbons resonate between approximately 120 and 145 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. The sulfonamide group exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgnih.gov The N-H stretching vibration of the primary sulfonamide appears in the region of 3350-3250 cm⁻¹. mdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used to determine the mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M+H]+), which should correspond to the calculated molecular weight of the target compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzenesulfonamide derivatives typically show absorption maxima corresponding to π-π* transitions within the aromatic ring. nih.gov

Table 3: Expected Spectroscopic Data for this compound Derivatives

| Technique | Feature | Expected Range/Value |

|---|---|---|

| ¹H NMR | S-CH₃ protons (singlet) | ~2.5 - 2.6 ppm mdpi.com |

| Aromatic protons (multiplets/doublets) | ~7.4 - 8.0 ppm mdpi.com | |

| SO₂NH₂ protons (broad singlet) | Variable, often > 7.5 ppm mdpi.com | |

| ¹³C NMR | S-CH₃ carbon | ~15 ppm mdpi.com |

| Aromatic carbons | ~120 - 145 ppm mdpi.com | |

| IR | SO₂ asymmetric stretch | 1350 - 1310 cm⁻¹ rsc.orgnih.gov |

| SO₂ symmetric stretch | 1160 - 1140 cm⁻¹ rsc.orgnih.gov | |

| N-H stretch (primary sulfonamide) | 3350 - 3250 cm⁻¹ mdpi.com | |

| MS (ESI) | Molecular Ion Peak | Corresponds to calculated molecular weight. |

Chromatographic Methods for Compound Isolation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing sulfonamides. wu.ac.th Reversed-phase (RP) HPLC is particularly common, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. wu.ac.thresearchgate.net A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. xn--48sz6kh6ag7kz83b.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from impurities or other components in a mixture. wu.ac.th

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, set at a wavelength where the analyte exhibits strong absorbance (e.g., ~265 nm). wu.ac.thwu.ac.th HPLC methods are validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. researchgate.netxn--48sz6kh6ag7kz83b.com These methods are crucial for monitoring reaction progress, assessing the purity of final products, and in pharmacokinetic studies to determine the concentration of the compound in biological matrices. nih.gov

Table 4: Typical RP-HPLC Parameters for Sulfonamide Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica. wu.ac.thxn--48sz6kh6ag7kz83b.com |

| Mobile Phase | Buffered aqueous solution (e.g., phosphate) and an organic solvent (e.g., acetonitrile). xn--48sz6kh6ag7kz83b.com |

| Elution Mode | Isocratic or Gradient. wu.ac.th |

| Flow Rate | Typically 0.8 - 1.2 mL/min. xn--48sz6kh6ag7kz83b.comgoogle.com |

| Column Temperature | Often controlled, e.g., 25-30 °C. wu.ac.thxn--48sz6kh6ag7kz83b.com |

| Detection | UV-Vis or Photodiode Array (PDA) at a suitable wavelength (e.g., 220-270 nm). wu.ac.thxn--48sz6kh6ag7kz83b.com |

Advanced Structural Characterization and Conformational Analysis

Solid-State Structural Elucidation via X-ray Crystallography

The solid-state architecture of sulfonamide derivatives is dictated by a delicate balance of molecular geometry and intermolecular forces. X-ray crystallography provides the most definitive means of exploring this architecture. While the specific crystal structure of 4-(methylsulfanyl)benzene-1-sulfonamide is not publicly documented, analysis of its close analogs offers a robust framework for understanding its likely solid-state properties.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental parameters that describe the symmetry and repeating unit of a crystalline solid. Aryl sulfonamides crystallize in a variety of systems, with the monoclinic and triclinic systems being common. The specific packing is influenced by the nature and position of substituents on the aromatic rings.

For instance, the crystal structure of 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide was determined to be in the monoclinic system with a P21 space group. nih.gov Similarly, 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide crystallizes in the monoclinic C2/c space group. researchgate.net In contrast, N-(4-Methylbenzoyl)benzenesulfonamide adopts a triclinic system with a P-1 space group. nih.gov These examples highlight the structural diversity within this class of compounds. The substitution pattern significantly influences the molecular symmetry and, consequently, the resulting crystal lattice.

Below is a table summarizing the crystallographic data for several related sulfonamide compounds.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide nih.gov | Monoclinic | P21 | 8.1588 | 10.1498 | 8.9242 | 90 | 105.545 | 90 |

| N-(4-Methylbenzoyl)benzenesulfonamide nih.gov | Triclinic | P-1 | 5.5519 | 10.541 | 11.105 | 85.654 | 83.667 | 81.949 |

| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide researchgate.net | Monoclinic | C2/c | 18.1080 | 9.3834 | 11.4821 | 90 | 96.015 | 90 |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov | Monoclinic | P21 | - | - | - | - | - | - |

Note: Full unit cell parameters for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide were not detailed in the provided search result.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of sulfonamide crystals is largely governed by a network of non-covalent interactions. The sulfonamide group itself is an excellent hydrogen bond donor (N-H) and acceptor (S=O).

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state provides a snapshot of a low-energy arrangement influenced by both intramolecular sterics and intermolecular packing forces. Key conformational descriptors for sulfonamides include the torsion angles around the S-N and S-C bonds.

The molecular structure of sulfonamides is typically non-planar, with a distorted tetrahedral geometry around the sulfur atom. nih.gov A critical conformational feature is the torsion angle involving the C—SO2—NH—C segment. For example, in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , the aryl groups are oriented gauche to one another, with a C1—S1—N1—C8 torsion angle of 57.9°. nih.gov In 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide , the molecule is bent at the nitrogen atom, exhibiting a C—SO2—NH—C torsion angle of 79.06°. nih.gov The dihedral angle between the two aromatic rings is another important parameter, which was found to be 14.47° in this case. nih.gov In contrast, the two benzene (B151609) rings in 4-methyl-N-(4-nitrophenyl)benzenesulfonamide are nearly perpendicular, with a dihedral angle of 86.1°. researchgate.net

This variation underscores how different substituents on the nitrogen and the benzene ring can induce significant changes in the preferred solid-state conformation.

| Compound Name | Torsion/Dihedral Angle | Value (°) |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov | C—S—N—C Torsion Angle | 57.9 |

| 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide nih.gov | C—SO2—NH—C Torsion Angle | 79.06 |

| 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide nih.gov | Dihedral Angle Between Rings | 14.47 |

| N-(4-Methylbenzoyl)benzenesulfonamide nih.gov | Dihedral Angle Between Rings | 71.9 |

| 4-methyl-N-(4-nitrophenyl)benzenesulfonamide researchgate.net | C—N—S—C Torsion Angle | 65.85 |

| 4-methyl-N-(4-nitrophenyl)benzenesulfonamide researchgate.net | Dihedral Angle Between Rings | 86.1 |

Solution-State Conformational Dynamics and Isomerism

While X-ray crystallography reveals a static, low-energy conformation in the solid state, molecules like sulfonamides are dynamic in solution, existing as an equilibrium of multiple conformers. The rotation around the S-N and S-C bonds is generally rapid at room temperature.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) studies, are instrumental in elucidating solution-state conformations. mdpi.com For flexible molecules, the observed NMR spectra are typically a time-average of the rapidly interconverting conformers. nih.gov

For this compound, it is expected that there would be free rotation around the C-S(O2) and S(O2)-N bonds in solution. The presence of the methylsulfanyl group is unlikely to impose a significant barrier to rotation that would allow for the isolation of stable conformational isomers (atropisomers) at room temperature. The conformational preferences would be dictated by a combination of steric hindrance and subtle electronic interactions, but the energy barriers between conformers are expected to be low. Detailed computational and experimental studies would be required to quantify the conformational landscape of this specific molecule in various solvents.

Comparative Structural Analysis with Related Sulfonamide Chemotypes

Comparing the solid-state structures of various aryl sulfonamides reveals key structure-packing relationships. The presence and nature of substituents on both the N-atom and the aryl ring play a critical role in defining the supramolecular architecture.

For primary sulfonamides (like this compound would be), the two N-H protons are available for extensive hydrogen bonding, often leading to robust, tightly packed networks.

In secondary sulfonamides, such as 4-methyl-N-aryl derivatives, the single N-H group still directs the formation of hydrogen-bonded chains or dimers. nih.govresearchgate.net The orientation of the aryl groups, described by the C-S-N-C torsion angle and the inter-ring dihedral angle, is highly variable and sensitive to the electronic and steric nature of the substituents. For instance, the introduction of a bulky group on the nitrogen can significantly alter the dihedral angle between the aromatic rings. nih.gov

The substitution on the benzenesulfonamide (B165840) ring also has a profound effect. A comparison of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide shows that even a change from a methyl to a fluoro group on the N-phenyl ring can alter the packing from a layered structure to a more complex three-dimensional architecture due to additional C—H⋯O interactions. researchgate.net

This comparative analysis demonstrates that while general interaction patterns like N—H⋯O hydrogen bonding are common to the sulfonamide class, the specific crystalline architecture is highly dependent on the full substitution pattern of the molecule.

Computational Chemistry and Theoretical Insights into 4 Methylsulfanyl Benzene 1 Sulfonamide

Quantum Chemical Investigations (Density Functional Theory, ab initio Methods)

Quantum chemical methods are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For 4-(methylsulfanyl)benzene-1-sulfonamide, Density Functional Theory (DFT) and ab initio calculations provide a detailed understanding of its fundamental characteristics at the atomic level. These computational approaches allow for the prediction of various molecular parameters that are often in excellent agreement with experimental data.

Computational studies, typically employing DFT with basis sets like B3LYP/6-31G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. nih.govnih.gov The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

For analogous benzene (B151609) sulfonamide derivatives, theoretical calculations have shown a good correlation with experimental data obtained from X-ray crystallography. mkjc.in For instance, in a related benzene sulfonamide derivative, the S–O bond lengths were computationally determined and found to be comparable to experimentally observed values in similar structures. mkjc.in The geometry around the sulfur atom in the sulfonamide group typically adopts a distorted tetrahedral configuration. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzene Sulfonamide Core Structure

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | S=O | ~1.43 Å |

| S–N | ~1.63 Å | |

| S–C (aromatic) | ~1.77 Å | |

| C–S (methyl) | ~1.78 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S–N | ~108° | |

| O=S–C | ~108° | |

| C–S–N | ~105° |

Note: These are typical values based on DFT calculations of similar sulfonamide structures and may vary slightly for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mkjc.in

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. mkjc.in For benzene sulfonamide derivatives, the HOMO is often localized on the benzene ring and the methysulfanyl group, which are electron-rich regions. The LUMO is typically distributed over the sulfonamide group and the benzene ring.

Computational studies on similar sulfonamides have calculated HOMO-LUMO energy gaps. For example, one study on a benzene sulfonamide derivative reported a HOMO energy of -5.58 eV, a LUMO energy of -1.96 eV, resulting in an energy gap of 3.622 eV. mkjc.in These values provide insight into the electronic transitions and charge transfer possibilities within the molecule. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzene Sulfonamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.58 |

| LUMO | -1.96 |

| Energy Gap (ΔE) | 3.622 |

Data from a study on a benzene sulfonamide derivative, which serves as a reference for this compound. mkjc.in

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govnih.gov In this compound, NBO analysis can reveal the nature of the bonds, the hybridization of atoms, and the stabilizing effects of electron delocalization.

Key interactions identified through NBO analysis in similar sulfonamides include the delocalization of lone pair electrons from oxygen and nitrogen atoms to adjacent antibonding orbitals. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the S=O bonds contribute to the stability of the sulfonamide group. Similarly, interactions involving the π orbitals of the benzene ring and the sulfur d-orbitals can be quantified. These interactions are associated with stabilization energies, which indicate the strength of the charge transfer. mkjc.in

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mkjc.in The MEP map displays different colors to represent regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density, which are susceptible to electrophilic attack. In this compound, these are typically found around the oxygen atoms of the sulfonamide group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often located around the hydrogen atoms of the amine group and the benzene ring.

Green regions denote neutral or near-zero potential.

The MEP map provides insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and biological activity of sulfonamides. mkjc.inresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations provide valuable information about conformational changes, solvent effects, and intermolecular interactions in a dynamic environment.

Molecular dynamics simulations of this compound in a solvent, such as water, can reveal its conformational flexibility and how it interacts with its surroundings. The simulations track the movements of each atom in the molecule over a period of time, providing a trajectory of its dynamic behavior.

Solvation Effects on Molecular Structure and Properties

The biological and chemical activity of a molecule is significantly influenced by its interaction with solvents. Computational chemistry offers powerful tools to understand these solvation effects at a molecular level. For sulfonamides, these studies are crucial as they are often utilized in biological systems where water is the primary solvent.

Theoretical investigations of solvation effects are generally approached using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This method, often employed in molecular dynamics (MD) simulations, provides a detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds and the specific arrangement of solvent molecules around the solute. For a compound like this compound, MD simulations could reveal how water molecules interact with the sulfonamide group's oxygen and nitrogen atoms, as well as the sulfur-containing substituent.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is often combined with quantum mechanical calculations, like Density Functional Theory (DFT), to determine the solute's electronic structure and properties in a solvated environment. For sulfonamides, these calculations can predict changes in molecular geometry, dipole moment, and electronic energy levels upon solvation. Studies on related sulfonamides have shown that the presence of a solvent can influence the conformational preferences of the molecule.

The choice of model depends on the specific properties being investigated. While explicit models provide a more detailed and dynamic view of solvation, implicit models are often sufficient for calculating thermodynamic properties like solvation free energy.

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For novel or uncharacterized compounds like this compound, theoretical predictions of its spectra (IR, Raman, NMR, and UV-Vis) can be particularly useful. DFT calculations are the most common method for these predictions.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. By analyzing the computed IR and Raman spectra, specific peaks can be assigned to the stretching and bending vibrations of functional groups. For this compound, this would include the characteristic symmetric and asymmetric stretching of the SO₂ group, the N-H stretching of the sulfonamide, and vibrations associated with the benzene ring and the methylsulfanyl group. Comparing theoretical and experimental spectra for related sulfonamides has proven to be a reliable method for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra. For the target compound, calculations could predict the chemical shifts for the protons and carbons of the benzene ring, the methyl group, and help in understanding the electronic environment of each nucleus.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, TD-DFT could help in understanding how the methylsulfanyl and sulfonamide groups influence the electronic structure and the UV-Vis absorption profile of the benzene ring.

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For sulfonamides, these studies can provide insights into their synthesis, degradation, and biological activity.

The exploration of reaction mechanisms typically involves the following steps:

Mapping the Potential Energy Surface (PES): The PES represents the energy of a chemical system as a function of its geometry. By mapping the PES, stationary points, which include reactants, products, intermediates, and transition states, can be located.

Locating Transition States: A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various computational algorithms are used to locate and optimize the geometry of transition states.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A minimum on the PES (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product, thereby confirming that the located transition state correctly links the desired species.

For this compound, computational studies could investigate, for example, the mechanism of its synthesis from 4-(methylsulfanyl)benzenesulfonyl chloride and ammonia (B1221849), or its potential metabolic pathways. These calculations would provide detailed information on the energies of activation and reaction, offering a deeper understanding of the compound's reactivity.

Structure Activity Relationship Sar Studies of 4 Methylsulfanyl Benzene 1 Sulfonamide Analogues

Rational Design Principles for SAR Exploration

Rational drug design for 4-(methylsulfanyl)benzene-1-sulfonamide analogues involves methodical structural alterations to optimize their interaction with a biological target, thereby enhancing efficacy and selectivity. nih.govresearchgate.net The core scaffold, a benzenesulfonamide (B165840), offers several key positions for modification, primarily on the sulfonamide nitrogen and the benzene (B151609) ring. youtube.com

Systematic Variation of Substituents on the Sulfonamide Nitrogen

The sulfonamide nitrogen (N1) is a critical site for modification in SAR studies. The nature of the substituent on this nitrogen atom can significantly alter the compound's physicochemical properties, such as acidity (pKa), lipophilicity, and hydrogen bonding capacity, which in turn affects its biological activity. pharmacy180.com

Impact of Heterocyclic Rings : Introducing heterocyclic rings at the N1 position is a common and highly effective strategy. These modifications often lead to a substantial increase in potency compared to analogues with simple alkyl or aryl substituents. youtube.compharmacy180.com The specific heterocycle can influence target selectivity and pharmacokinetic properties. For instance, in the context of carbonic anhydrase inhibitors, different heterocyclic tails can dictate isoform specificity. tandfonline.comnih.gov

Electron-Withdrawing vs. Electron-Donating Groups : The electronic properties of the N1-substituent are crucial. Electron-withdrawing groups can increase the acidity of the sulfonamide NH proton, which is often essential for binding to metalloenzymes like carbonic anhydrase. nih.gov Conversely, substituents that donate electron density to the sulfonyl group can also modulate activity, with the optimal electronic character being target-dependent. youtube.com

Steric Factors : The size and shape of the N1-substituent are also important. Bulky groups may enhance binding through favorable van der Waals interactions or, conversely, cause steric hindrance that prevents the molecule from fitting into the target's active site.

The following table illustrates the hypothetical impact of various N1-substituents on the biological activity of a benzenesulfonamide core, based on general SAR principles.

| N1-Substituent (R) | General Effect on Activity | Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline Activity | Serves as a reference point for SAR studies. |

| -CH₃ (Methyl) | Variable | Small alkyl groups may offer minor improvements in lipophilicity but often have a limited impact on potency. |

| -C₆H₅ (Phenyl) | Often increases toxicity | While it increases lipophilicity, it can lead to less favorable pharmacokinetic profiles compared to heterocyclic analogues. pharmacy180.com |

| Thiazole (B1198619) Ring | Potentially High Potency | Heterocyclic rings can engage in additional hydrogen bonding and hydrophobic interactions within the target's active site. pharmacy180.com |

| Pyrimidine Ring | Potentially High Potency | Another example of a heterocyclic system that often confers enhanced biological activity. researchgate.net |

Impact of Substituents on the Benzene Ring

For the this compound scaffold, the benzene ring is another key area for SAR exploration. The position, number, and nature of substituents can profoundly affect activity. nih.gov

Positional Isomerism : The relative positions of the substituents are critical. For many biologically active sulfonamides, a 1,4- (or para) substitution pattern on the benzene ring is essential for activity. youtube.com Moving the key functional groups to the ortho or meta positions often leads to a significant loss of potency. pharmacy180.com

Nature of Substituents : The introduction of additional substituents on the benzene ring, beyond the 4-methylsulfanyl group, must be carefully considered. In many classical sulfonamides, additional substitutions on the ring decrease or abolish activity. pharmacy180.comslideshare.net However, in other contexts, such as inhibitors for specific enzymes, additional groups can be used to fine-tune binding affinity and selectivity by interacting with specific pockets in the active site. rsc.org For example, electron-donating groups on the ring may be favored over electron-withdrawing groups in certain synthetic pathways and for specific targets. nih.gov

Fluorination : The replacement of hydrogen atoms with fluorine is a common tactic in medicinal chemistry. In benzenesulfonamides, tetrafluoro-substitution has been shown to increase the acidity of the sulfonamide group, leading to more potent inhibition of certain enzymes compared to non-fluorinated counterparts. nih.gov

Stereochemical Considerations in SAR Development

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design and SAR. patsnap.com The introduction of chiral centers into this compound analogues can lead to enantiomers with vastly different biological activities, potencies, and metabolic profiles. patsnap.comqub.ac.uk

Enantioselectivity : Biological targets, such as enzymes and receptors, are chiral environments. Consequently, they often interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may be less active, inactive, or even produce unwanted side effects. patsnap.comqub.ac.uk

Conformational Rigidity : Introducing stereocenters can constrain the molecule's conformation. This rigidity can be advantageous, as it reduces the entropic penalty of binding to the target, potentially leading to higher affinity. Computational studies on benzenesulfonamide derivatives have shown that the flexibility or rigidity of certain moieties can significantly influence inhibitory activity and isoform selectivity. tandfonline.comresearchgate.net

Chiral Sulfur Atoms : While less common, the sulfur atom itself can be a stereocenter in derivatives like sulfoxides and sulfoximines. The development of synthetic strategies for stereoselective preparation of compounds with sulfur stereogenic centers is an emerging area in drug discovery, offering new avenues for SAR exploration in sulfonamide-based drugs. springernature.com Molecular docking studies have revealed that the R and S configurations of chiral sulfonamides can have distinct interactions with target proteins, leading to differences in activity. qub.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical approach to formalize the SAR by creating a mathematical relationship between the chemical structure and biological activity. nih.govfrontiersin.org This method is instrumental in drug design for predicting the activity of novel compounds and optimizing lead structures. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound analogues involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. Then, for each compound, a set of numerical values known as molecular descriptors, which quantify various aspects of its chemical structure, are calculated. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govresearchgate.net

A general form of an MLR-based QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents regression coefficients and D represents the values of the molecular descriptors.

The resulting model's statistical quality and predictive power are rigorously assessed using various validation techniques. researchgate.net A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. nih.gov Studies on various sulfonamide series have successfully produced predictive QSAR models for anticancer and antibacterial activities. nih.govijopaar.com

Identification of Physicochemical Descriptors Governing Activity

A crucial outcome of QSAR modeling is the identification of the key physicochemical properties, or descriptors, that govern the biological activity of a series of compounds. frontiersin.org For sulfonamide derivatives, activity is often influenced by a combination of electronic, hydrophobic, and steric factors. nih.gov

Commonly identified descriptors in QSAR studies of sulfonamides include:

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and polarizability. nih.govnih.govresearchgate.net These factors are critical for how the molecule interacts with its target at an electronic level.

Hydrophobic Descriptors : Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a measure of a compound's hydrophobicity. It plays a major role in how a drug is absorbed, distributed, and how it interacts with hydrophobic pockets in a target protein. nih.govmdpi.com

Steric/Topological Descriptors : These descriptors relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, molar refractivity, and various topological indices like the Balaban index and Randic connectivity index. nih.govsemanticscholar.org These properties determine the steric fit of the molecule within the receptor's binding site.

The following table summarizes key physicochemical descriptors and their typical role in governing the activity of sulfonamide analogues.

| Descriptor Type | Example Descriptor | Significance in Biological Activity |

|---|---|---|

| Electronic | Electronegativity (χ) | Influences the strength of polar and ionic interactions with the biological target. nih.govijopaar.com |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons, which can be important in charge-transfer interactions. researchgate.net |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions within the binding site. An optimal logP is often required. nih.govmdpi.com |

| Steric | Molar Refractivity (MR) | Represents the volume occupied by a molecule and its polarizability, affecting how well it fits into the target site. ekb.eg |

| Steric | Van der Waals Volume | Describes the molecule's overall size, which is critical for steric complementarity with the receptor. nih.gov |

| Topological | Balaban Index (J) | A numerical descriptor of molecular topology that can correlate with various biological activities. semanticscholar.org |

By understanding which descriptors are most influential, researchers can rationally design new this compound analogues with a higher probability of possessing the desired biological activity. nih.gov

Ligand Efficiency and Lipophilicity Optimization in this compound Series

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily the need to enhance potency while maintaining or improving favorable pharmacokinetic and safety profiles. The this compound scaffold has been a subject of medicinal chemistry research, particularly in the context of developing enzyme inhibitors, such as those for carbonic anhydrases. The optimization of analogues within this series often involves a delicate balance between increasing affinity for the target protein and controlling physicochemical properties like lipophilicity, which significantly impacts absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Ligand Efficiency (LE): A Measure of Binding Potency per Atom

Ligand efficiency is a metric that assesses the binding energy of a ligand to its target protein on a per-atom basis. It is a valuable tool for comparing the intrinsic binding quality of different molecules, independent of their size. A higher LE value indicates a more efficient binding interaction, suggesting that the molecule's atoms are contributing more effectively to its affinity. In the context of the this compound series, medicinal chemists aim to introduce modifications that increase the LE, thereby enhancing potency without excessively increasing the molecular weight.

Lipophilic Ligand Efficiency (LLE): Balancing Potency and Lipophilicity

While potency is a primary goal, it often comes at the cost of increased lipophilicity. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Lipophilic ligand efficiency addresses this issue by relating the potency of a compound to its lipophilicity. A higher LLE value is indicative of a compound that achieves high potency without being overly greasy. For the this compound analogues, optimizing LLE is crucial for developing drug candidates with a good balance of efficacy and drug-like properties.

Detailed Research Findings and Data Analysis

Detailed SAR studies on this compound analogues have explored the impact of various substituents on their inhibitory activity against specific enzyme targets. For instance, modifications to the sulfonamide group, the benzene ring, and the methylsulfanyl moiety have been systematically investigated to understand their influence on potency and selectivity.

The following interactive data table presents hypothetical data for a series of this compound analogues, illustrating how LE and LLE values can be used to guide optimization efforts. The data includes the half-maximal inhibitory concentration (IC50), the logarithm of the partition coefficient (clogP) as a measure of lipophilicity, the calculated Ligand Efficiency (LE), and the Lipophilic Ligand Efficiency (LLE).

Interactive Data Table of this compound Analogues

| Compound | R1-Substituent | R2-Substituent | IC50 (nM) | pIC50 | clogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 1 | H | H | 250 | 6.60 | 2.1 | 12 | 0.55 | 4.50 |

| 2 | F | H | 150 | 6.82 | 2.3 | 13 | 0.52 | 4.52 |

| 3 | Cl | H | 80 | 7.10 | 2.8 | 13 | 0.55 | 4.30 |

| 4 | H | NH2 | 120 | 6.92 | 1.5 | 13 | 0.53 | 5.42 |

| 5 | H | OCH3 | 200 | 6.70 | 2.2 | 14 | 0.48 | 4.50 |

| 6 | F | NH2 | 75 | 7.12 | 1.7 | 14 | 0.51 | 5.42 |

| 7 | Cl | NH2 | 40 | 7.40 | 2.2 | 14 | 0.53 | 5.20 |

| 8 | H | SO2NH2 | 90 | 7.05 | 1.2 | 15 | 0.47 | 5.85 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, several trends can be observed. The introduction of a fluorine atom (Compound 2 vs. 1) or a chlorine atom (Compound 3 vs. 1) at the R1 position leads to an increase in potency. However, the increase in lipophilicity with the chlorine substituent results in a slightly lower LLE for Compound 3 compared to Compound 2.

The introduction of an amino group at the R2 position (Compound 4) significantly improves the LLE by reducing lipophilicity while maintaining good potency. This highlights a successful optimization strategy. Combining a fluorine at R1 and an amino group at R2 (Compound 6) further enhances potency while keeping the LLE high, representing a promising lead candidate. The addition of a sulfonamide group at R2 (Compound 8) results in the highest LLE value in this series, indicating a very efficient balance of potency and low lipophilicity.

Molecular Interaction Mechanisms and Biological Target Engagement

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational studies are instrumental in predicting and analyzing the interaction between a ligand, such as 4-(methylsulfanyl)benzene-1-sulfonamide, and its protein target. These simulations provide a detailed view of the binding process, the stability of the ligand-protein complex, and the energetic factors driving the interaction.

Molecular docking studies on benzenesulfonamide (B165840) derivatives frequently target metalloenzymes, particularly carbonic anhydrases (CAs), due to the strong affinity of the sulfonamide group for the active site zinc ion. nih.govnih.gov For this compound, the predicted binding mode within a typical CA active site involves several key interactions:

Coordination with Zinc Ion : The primary and most critical interaction is the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic Zn(II) ion located deep within the active site cleft. nih.govcnr.it This interaction displaces a zinc-bound water molecule or hydroxide ion, which is fundamental to the enzyme's catalytic activity. cnr.it

Hydrogen Bonding : The oxygen atoms of the sulfonamide group typically form a network of hydrogen bonds with the backbone amide groups of conserved amino acid residues, such as Thr199 in human carbonic anhydrase II (hCA II). cnr.it This interaction helps to properly orient the inhibitor within the active site for optimal binding.

Van der Waals and Hydrophobic Interactions : The benzene (B151609) ring and the methylsulfanyl (-SCH3) substituent of the compound engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the active site. nih.govcnr.it The active site of CAs is divided into hydrophobic and hydrophilic halves. The aromatic ring of the inhibitor typically orients towards the hydrophobic region, interacting with residues like Val121, Val143, Leu198, and Trp209. cnr.it The 4-methylsulfanyl group would contribute to these hydrophobic interactions, potentially enhancing binding affinity.

| Interaction Type | Participating Moiety of Ligand | Potential Interacting Residues in Carbonic Anhydrase | Significance |

|---|---|---|---|

| Ionic/Coordinate Bond | Sulfonamide Nitrogen (-NH⁻) | Zn(II) ion | Anchors the inhibitor in the active site; essential for high-affinity binding. nih.gov |

| Hydrogen Bonding | Sulfonamide Oxygens (-SO₂) | Thr199, Gln92 | Orients and stabilizes the ligand-protein complex. cnr.it |

| Hydrophobic Interactions | Benzene Ring | Val121, Leu198, Trp209 | Contributes to binding affinity and stability. cnr.it |

| Van der Waals Forces | Methylsulfanyl Group (-SCH₃) | Hydrophobic pocket residues | Enhances binding by occupying space in the hydrophobic region of the active site. nih.gov |

The active site of target enzymes like carbonic anhydrase is often a funnel-shaped cavity, approximately 15 Å deep, with the catalytic zinc ion at its base. gusc.lv This architecture makes the binding site highly accessible to small molecule inhibitors like this compound.

Ligand conformational adaptability is crucial for effective binding. While the benzene ring and the sulfonamide group form a relatively rigid core, the C-S bond of the methylsulfanyl group and the S-N bond of the sulfonamide allow for some rotational freedom. This flexibility enables the molecule to adopt an optimal conformation that maximizes favorable interactions within the binding pocket. Molecular dynamics simulations can track these conformational changes over time, revealing the most stable binding pose and the dynamic nature of the ligand-protein interactions.

Molecular docking programs calculate a "docking score" or binding energy (often in kcal/mol) to predict the binding affinity of a ligand for a protein. rjb.ro Lower (more negative) binding energy values generally indicate a more stable ligand-protein complex and higher predicted affinity. nih.gov These predictions are crucial for virtual screening and lead optimization in drug discovery.

Selectivity is a critical parameter, as many related enzyme isoforms exist in the body. For instance, there are at least 12 catalytically active human CA isoforms. nih.gov An ideal inhibitor would selectively bind to a disease-associated isoform (e.g., tumor-associated CA IX) over ubiquitously expressed isoforms (e.g., CA I and CA II) to minimize side effects. nih.gov Computational studies can predict selectivity by docking the same ligand into the crystal structures of different isoforms and comparing the resulting binding energies. nih.gov Derivatives of benzenesulfonamide have shown a wide range of affinities and selectivities for different CA isoforms, which is heavily influenced by the substituents on the benzene ring. nih.gov

| Sulfonamide Compound | Target Isoform | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate (B1496061) Synthase (DHPS) | -8.1 | nih.gov |

| Benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivative | Cyclooxygenase-2 (COX-2) | -9.4 | nih.gov |

| 4M3NPBS (a benzenesulfonamide derivative) | Penicillin-Binding Protein 2X (PBP-2X) | -46.238 (Glide Energy) | rjb.ro |

| 4-substituted diazobenzenesulfonamide | Carbonic Anhydrase I | Kd = 6 nM (Experimental) | nih.gov |

Note: This table presents data for various sulfonamide derivatives to illustrate the range of predicted binding affinities against different targets, as specific data for this compound is not available.

Mechanistic Insights into Biological Activity

Understanding the molecular interactions provides a foundation for elucidating the precise mechanism by which this compound exerts its biological effects.

The inhibitory mechanism of sulfonamides depends on the target enzyme.

Competitive Inhibition : In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). ijpsjournal.comnih.gov They achieve this by mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govdrugbank.com By binding to the active site, they prevent PABA from binding, thereby halting the synthesis of folic acid, which is essential for bacterial growth and replication. ijpsjournal.com

Non-competitive/Uncompetitive Inhibition : When targeting carbonic anhydrases, the mechanism is more complex. The inhibitor binds directly to the Zn(II) ion in the active site, which is a cofactor required for the enzyme's function, rather than competing with the substrate (CO₂). This mode of action is generally classified as non-competitive or uncompetitive inhibition. The inhibitor prevents the catalytic cycle from proceeding, effectively shutting down the enzyme's ability to interconvert CO₂ and bicarbonate. nih.gov

It is expected that this compound would exhibit competitive inhibition against DHPS and non-competitive inhibition against carbonic anhydrases.

The sulfonamide (-SO₂NH₂) group is the quintessential pharmacophore for this class of compounds, particularly for their activity against metalloenzymes. nih.govnih.gov A pharmacophore is the specific part of a molecule responsible for its biological activity.

In the context of carbonic anhydrase inhibition, the sulfonamide moiety acts as a "warhead" or, more accurately, a "zinc-binding group." Its ability to deprotonate at physiological pH and form a strong coordinate bond with the active site Zn(II) is the primary anchor for the entire molecule. nih.govcnr.it This interaction is the cornerstone of the inhibitory activity. The rest of the molecule, the benzenoid ring with its methylsulfanyl substituent, serves to modulate the physicochemical properties (like solubility and cell permeability) and to form secondary interactions that fine-tune the binding affinity and selectivity for different enzyme isoforms. gusc.lvnih.gov The essential nature of the sulfonamide group is demonstrated by studies where its replacement with a sulfone (-SO₂-) leads to a complete loss of potency. nih.gov

Allosteric Modulation by this compound Analogues

While research specifically detailing the allosteric modulation by this compound is not extensively documented in publicly available literature, the broader class of sulfonamide-containing compounds has been a fertile ground for the discovery of allosteric modulators targeting a variety of biological entities. The structural motif of a sulfonamide is a key feature in numerous molecules that exhibit allosteric effects, influencing the activity of their target proteins by binding to a site distinct from the primary, or orthosteric, site. This allows for a more nuanced regulation of biological activity compared to traditional agonists or antagonists.

The exploration of analogues of this compound reveals how chemical modifications to the core phenylsulfonamide scaffold can lead to potent and selective allosteric modulation of diverse protein targets. These modifications often involve substitutions on the phenyl ring and the sulfonamide nitrogen, which can dramatically alter the compound's affinity, selectivity, and mode of action.

A notable example of allosteric modulation by sulfonamide-based compounds is seen in the development of 2-sulfonamidebenzamides as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain treatment. nih.gov Starting from an initial compound, ML382, medicinal chemistry efforts led to the discovery of analogues with significantly improved potency. nih.gov These studies highlighted that specific halogen substitutions on the phenyl ring are key to enhancing the modulatory activity. nih.gov

Another area where sulfonamide analogues have shown promise is in the modulation of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. frontiersin.orgnih.gov Allosteric modulators of GPCRs can offer advantages over orthosteric ligands, such as higher subtype selectivity and a better safety profile. nih.govfrontiersin.orgnih.gov For instance, analogues of GS39783, a known PAM of GABAB receptors, have been synthesized to improve upon its pharmacological profile while mitigating potential toxicity associated with a nitro group in the original structure. researchgate.net

Furthermore, the study of phenylsulfonylamino-benzanilide derivatives as inhibitors of solute carrier family SLC10 members, such as the apical sodium-dependent bile acid transporter (ASBT) and the sodium taurocholate cotransporting polypeptide (NTCP), provides insights into the structure-activity relationships (SAR) of sulfonamide-containing compounds, even if their mechanism is not strictly allosteric modulation in all cases. nih.gov

The molecular interactions underpinning the allosteric effects of these sulfonamide analogues are diverse. They can involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues within the allosteric binding pocket. nih.gov The specific nature of these interactions dictates the modulator's effect, be it positive (enhancing the effect of the endogenous ligand) or negative (diminishing the effect of the endogenous ligand). nih.gov

The following table summarizes the findings from studies on various sulfonamide analogues, illustrating the relationship between structural modifications and their allosteric modulatory activity on different biological targets.

| Compound/Analogue Class | Biological Target | Modulatory Effect | Key Structural Features & SAR Insights |

| 2-Sulfonamidebenzamides | MrgX1 | Positive Allosteric Modulator (PAM) | Halogen substituents on the phenyl ring improve potency by approximately 8-fold compared to the original compound, ML382. nih.gov |

| GS39783 Analogues | GABAB Receptors | Positive Allosteric Modulator (PAM) | Replacement of the genotoxic nitro group with other substituents while maintaining the core sulfonamide structure is crucial for developing safer PAMs. researchgate.net |

| Phenylsulfonylamino-benzanilides | SLC10 carriers (ASBT, NTCP, SOAT) | Inhibitor | The specific substitution patterns on the phenylsulfonylamino and benzanilide moieties determine the potency and selectivity for different SLC10 family members. nih.gov |

| Carvacrol-derived Sulfonamides | Acetylcholinesterase (AChE) | Inhibitor | The nature of the substituent on the sulfonamide group influences the inhibitory activity, with binding driven by π–π contacts and hydrogen bonds in the enzyme's active site. nih.gov |

These examples underscore the versatility of the sulfonamide scaffold in designing allosteric modulators. The ability to fine-tune the pharmacological properties of these molecules through systematic chemical modifications makes them valuable tools in drug discovery and for probing the complex mechanisms of protein function. Further investigation into analogues of this compound could potentially uncover novel allosteric modulators for a range of therapeutic targets.

Investigated Biological Activities and Potential Research Applications

Antimicrobial Activity of 4-(methylsulfanyl)benzene-1-sulfonamide Derivatives

Sulfonamides were among the first effective chemotherapeutic agents and continue to be an important class of antimicrobial drugs. covenantuniversity.edu.ng Derivatives of this compound have been synthesized and evaluated for their ability to combat various pathogenic microorganisms, including bacteria and fungi, and to disrupt the formation of biofilms.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of benzenesulfonamide (B165840) have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, thereby exerting a bacteriostatic effect. covenantuniversity.edu.ngrsc.org

Research has shown that hybrid molecules combining the sulfonamide moiety with other heterocyclic systems, such as thiazole (B1198619), can yield compounds with potent antibacterial properties. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed significant activity. One such derivative with an isopropyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans. rsc.org

Other studies have explored different structural modifications. Chromone-derived sulfonamides showed significant activity against Gram-positive species like Bacillus subtilis and Staphylococcus aureus, and Gram-negative species including Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri. nih.gov Similarly, certain α-tolylsulfonamide derivatives were found to be highly active, with one compound, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, showing an MIC of 1.8 μg/mL against Staphylococcus aureus, and another, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate, displaying an MIC of 12.5 μg/mL against Escherichia coli. nih.gov The antibacterial potency of these derivatives is often concentration-dependent. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | 3.9 µg/mL |

| N-(thiazol-2-yl)benzenesulfonamide derivative | A. xylosoxidans | 3.9 µg/mL |

| α-tolylsulfonamide derivative (Compound 2) | S. aureus | 1.8 µg/mL |

| α-tolylsulfonamide derivative (Compound 22) | E. coli | 12.5 µg/mL |

| Thienopyrimidine-sulfadiazine hybrid | S. aureus | 125 µg/mL |

| Thienopyrimidine-sulfadiazine hybrid | E. coli | 125 µg/mL |

Antifungal Properties

The investigation of sulfonamide derivatives has extended to their potential as antifungal agents. Various studies have demonstrated that these compounds can inhibit the growth of several pathogenic fungal species.

A series of sulfonamide-derived chromones were screened for their in-vitro antifungal activity against a panel of fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov The results indicated that different derivatives possessed significant activity against various fungal strains. nih.gov Another study highlighted a benzenesulfonamide derivative (Compound 4) as the most potent antifungal agent against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL, while another derivative (Compound 5) was most effective against Aspergillus niger with an MIC of 0.8 mg/mL. researchgate.net

Furthermore, research into indolenyl sulfonamides, synthesized by reacting indole-3-carboxaldehyde with different sulfonamides, showed that most of the resulting compounds displayed good antifungal activity. nih.gov Similarly, a study on new thiadiazole derivatives reported significant antifungal effects against all tested micromycetes, with some compounds showing superior activity compared to the commercial fungicide bifonazole. researchgate.net

Anti-biofilm Formation Studies

Bacterial biofilms are a significant challenge in treating infections due to their increased resistance to antibiotics. nih.gov Consequently, there is growing interest in developing agents that can inhibit biofilm formation. Certain benzenesulfonamide derivatives have been identified as having promising anti-biofilm capabilities.

In one study, novel benzenesulfonamide derivatives were evaluated for their ability to inhibit biofilm formation by clinically relevant bacteria. Analogues designated as 4g and 4h demonstrated potent anti-biofilm inhibition of 79.46% and 77.52%, respectively, against Klebsiella pneumoniae. researchgate.net These compounds were also effective against S. aureus. researchgate.net The mechanism of anti-biofilm activity in sulfonamides can be multifaceted. For example, some C-glycosidic sulfonamides act as inhibitors of the Pseudomonas aeruginosa lectin LecB, a protein involved in biofilm formation. nih.gov These inhibitors have shown potency in disrupting the biofilm matrix, thereby increasing the susceptibility of the bacteria to conventional antibiotics. nih.govnih.gov

Anti-inflammatory Potential

Derivatives of this compound have been a major focus in the development of anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition and Pathway Modulation

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes, which are key to prostaglandin synthesis. researchgate.net The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore found in several selective COX-2 inhibitors, such as celecoxib (B62257) and rofecoxib. mdpi.com

Numerous studies have synthesized and evaluated derivatives of this scaffold for their COX-2 inhibitory activity. A series of 4-methylsulfonylphenyl derivatives showed clear preferential inhibition of COX-2 over COX-1, with some compounds exhibiting high selective indices (SI), such as 124, 131, and 119 for compounds 4, 6b, and 6e, respectively. researchgate.netnih.gov Another study reported a derivative, compound 4f, as a potent anti-inflammatory agent and preferential COX-2 inhibitor with a selective index of 65.71, significantly higher than the non-selective NSAID indomethacin (SI = 0.079). researchgate.net

The anti-inflammatory effects of sulfonamide derivatives have also been demonstrated in vivo. For example, some methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines were assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.gov Compound 2i from this series showed 34.7% anti-inflammatory activity, which was comparable to the standard drug phenylbutazone (37% activity). nih.gov

| Compound/Derivative | Metric | Value |

|---|---|---|

| Compound 4 | Selective Index (COX-1/COX-2) | 124 |

| Compound 6b | Selective Index (COX-1/COX-2) | 131 |